7-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-METHOXYPHENYL)-5-METHYL-2-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
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Overview
Description
The compound 7-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-METHOXYPHENYL)-5-METHYL-2-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic molecule that features a diverse array of functional groups, including a benzodioxole, methoxyphenyl, thiophene, and triazolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-METHOXYPHENYL)-5-METHYL-2-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the core triazolopyrimidine structure, followed by the introduction of the benzodioxole, methoxyphenyl, and thiophene groups through various coupling reactions. Common reagents used in these steps include palladium catalysts, base, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and methoxyphenyl groups.
Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene group.
Reduction: Hydrogenated derivatives of the triazolopyrimidine ring.
Substitution: Halogenated derivatives of the benzodioxole and thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery, particularly in the development of anti-cancer or anti-inflammatory agents.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, given their ability to interact with various biological targets.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-METHOXYPHENYL)-5-METHYL-2-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to form multiple types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-HYDROXYPHENYL)-5-METHYL-2-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
- 7-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-CHLOROPHENYL)-5-METHYL-2-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Uniqueness
The uniqueness of 7-(2H-1,3-BENZODIOXOL-5-YL)-N-(2-METHOXYPHENYL)-5-METHYL-2-(THIOPHEN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific combination of functional groups, which confer unique electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and material science, where such properties are crucial.
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)-5-methyl-2-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4S/c1-14-21(24(31)27-16-6-3-4-7-17(16)32-2)22(15-9-10-18-19(12-15)34-13-33-18)30-25(26-14)28-23(29-30)20-8-5-11-35-20/h3-12,22H,13H2,1-2H3,(H,27,31)(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALWNCLDBBTUTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=CC5=C(C=C4)OCO5)C(=O)NC6=CC=CC=C6OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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